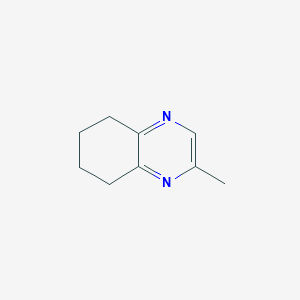

2-Methyl-5,6,7,8-tetrahydroquinoxaline

描述

属性

CAS 编号 |

38917-65-6 |

|---|---|

分子式 |

C9H12N2 |

分子量 |

148.20 g/mol |

IUPAC 名称 |

2-methyl-5,6,7,8-tetrahydroquinoxaline |

InChI |

InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3 |

InChI 键 |

JSAHYTOSTYPFIJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C2CCCCC2=N1 |

产品来源 |

United States |

Chemical Architecture and Functional Dynamics of 2-Methyl-5,6,7,8-tetrahydroquinoxaline

Technical Guide for Research & Development

Executive Summary

2-Methyl-5,6,7,8-tetrahydroquinoxaline (CAS: 38917-65-6) represents a critical structural bridge between fully aromatic heterocycles and saturated bicyclic systems. Unlike its parent compound, quinoxaline, this molecule features a "Janus-faced" electronic structure: a

This guide analyzes the molecule’s structural integrity, synthetic pathways, and its dual utility as a potent Maillard flavorant (nutty/roasted notes) and a versatile scaffold in medicinal chemistry (bioisostere for quinoline/naphthalene).

Molecular Architecture & Aromaticity

The defining feature of 2-Methyl-5,6,7,8-tetrahydroquinoxaline is the fusion of a planar, aromatic pyrazine ring with a non-planar, saturated cyclohexane ring.

Electronic Structure

-

Pyrazine Ring (Positions 1, 2, 3, 4): The heterocyclic portion retains full aromaticity. The nitrogen atoms are

hybridized, contributing one electron each to the -

Saturated Ring (Positions 5, 6, 7, 8): These carbons are

hybridized. Unlike the planar benzene ring in quinoxaline, this ring adopts a half-chair conformation to relieve torsional strain, while maintaining planarity at the fusion bond. -

Hyperconjugation: The C5 and C8 methylene protons align with the

-orbitals of the pyrazine ring. This hyperconjugation donates electron density into the aromatic system, making the pyrazine nitrogens more basic (

Structural Visualization

The following diagram illustrates the resonance contributions and the steric environment of the methyl group.

Figure 1: Structural decomposition showing the interplay between the aromatic core and the saturated fused ring.

Chemical Synthesis

The industrial and laboratory standard for synthesizing 2-Methyl-5,6,7,8-tetrahydroquinoxaline is the condensation of a 1,2-diamine with a 1,2-diketone. This route is preferred for its atom economy and high yield.

Reaction Mechanism

Precursors: 1,2-Cyclohexanedione + 1,2-Diaminopropane. Reaction Type: Double condensation (Schiff base formation) followed by dehydration.

Experimental Protocol

Objective: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoxaline (10 mmol scale).

Reagents:

-

1,2-Cyclohexanedione (1.12 g, 10 mmol)

-

1,2-Diaminopropane (0.74 g, 10 mmol)

-

Solvent: Ethanol (Absolute, 20 mL) or Methanol

-

Catalyst: Acetic acid (glacial, catalytic amount, optional)

Workflow:

-

Preparation: Dissolve 1,2-cyclohexanedione in 10 mL of ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add 1,2-diaminopropane dropwise to the solution at room temperature. The reaction is exothermic; cooling (ice bath) may be required if scaling up.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor progress via TLC (SiO2, Ethyl Acetate/Hexane 1:4). -

Workup: Evaporate the solvent under reduced pressure.

-

Purification: The residue is typically a yellow oil. Purify via vacuum distillation or flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Yield: Expected yield is 85–95%.

Figure 2: Step-by-step synthetic workflow for the condensation reaction.[1]

Physicochemical & Spectroscopic Data

Accurate characterization is vital for distinguishing this molecule from its fully aromatic counterparts.

Key Properties Table

| Property | Value / Description | Note |

| Formula | ||

| MW | 148.21 g/mol | |

| Appearance | Yellowish liquid to low-melting solid | Oxidizes upon air exposure |

| Odor | Nutty, Roasted, Earthy | Characteristic Maillard note |

| LogP | ~1.3 - 1.9 | More lipophilic than quinoxaline |

| Boiling Point | ~228°C (at 760 mmHg) |

Spectroscopic Fingerprint (NMR)

The

-

Aromatic Region (

8.0 - 8.3 ppm):-

Singlet (1H) at ~8.2 ppm (H-3 on pyrazine ring).

-

-

Aliphatic Region (

1.7 - 3.0 ppm):-

Methyl Group: Singlet (3H) at ~2.50 ppm.

- -Methylene (C5, C8): Multiplets (4H) at ~2.80 - 2.95 ppm. These are deshielded by the adjacent aromatic ring.

- -Methylene (C6, C7): Multiplets (4H) at ~1.80 - 1.95 ppm.

-

Functional Applications

Flavor Chemistry (Maillard Reaction)

2-Methyl-5,6,7,8-tetrahydroquinoxaline is a key contributor to the aroma of heat-processed foods. It is generated via the Maillard reaction between reducing sugars and amino acids (specifically proline or hydroxyproline pathways).[2][3]

-

Sensory Profile: High odor activity value (OAV) contributing "roasted peanut," "popcorn," and "crusty bread" notes.

-

Occurrence: Identified in roasted coffee, cocoa, malt, and baked goods.

-

Stability: The tetrahydro- ring makes it susceptible to oxidation to the fully aromatic quinoxaline over time, which alters the flavor profile from "nutty" to "harsh/chemical."

Medicinal Chemistry (Bioisosterism)

In drug design, this scaffold serves as a bioisostere for:

-

Quinoxaline: Reducing the benzene ring increases solubility and alters the electronic distribution (pKa), potentially improving bioavailability.

-

Naphthalene/Quinoline: The nitrogen atoms provide hydrogen bond acceptor sites that all-carbon systems lack.

-

Target Classes: Alpha-2 adrenergic receptor agonists (e.g., Brimonidine analogs) often utilize the tetrahydroquinoxaline core to modulate receptor binding affinity and selectivity.

References

-

PubChem. (n.d.). 2-Methyl-5,6,7,8-tetrahydroquinoxaline | C9H12N2. National Library of Medicine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5,6,7,8-tetrahydro-2-methyl quinoxal. Retrieved from [Link]

-

Organic Syntheses. (1973). General methods for Quinoxaline Synthesis. Org. Synth. Coll. Vol. 5. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 2-Methyl-5,6,7,8-tetrahydroquinoxaline Mass Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methyl-5,6,7,8-tetrahydroquinoxaline in Organic Solvents versus Water

Introduction: The Significance of 2-Methyl-5,6,7,8-tetrahydroquinoxaline in Research and Development

2-Methyl-5,6,7,8-tetrahydroquinoxaline is a heterocyclic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique physicochemical properties.[1][2] The solubility of such compounds is a critical parameter that dictates their utility in various applications, from drug formulation and delivery to the design of new materials.[3] Understanding the solubility profile of 2-Methyl-5,6,7,8-tetrahydroquinoxaline in both aqueous and organic media is paramount for its effective use in research and development.

This technical guide provides a comprehensive overview of the predicted solubility of 2-Methyl-5,6,7,8-tetrahydroquinoxaline, the underlying principles governing its solubility, and detailed experimental protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound.

Predicted Physicochemical Properties and Solubility Profile

The structure of 2-Methyl-5,6,7,8-tetrahydroquinoxaline features a bicyclic system with a pyrazine ring fused to a cyclohexane ring, and a methyl group substitution. The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. The parent quinoxaline molecule is reported to be soluble in water and alcohol.[1][2] The tetrahydro- nature of the cyclohexane ring and the presence of a methyl group in 2-Methyl-5,6,7,8-tetrahydroquinoxaline increase the nonpolar character of the molecule compared to quinoxaline.

A key descriptor for predicting solubility is the logarithm of the octanol-water partition coefficient (LogP). PubChem provides a computed XLogP3 value of 1.3 for 2-Methyl-5,6,7,8-tetrahydroquinoxaline.[4] This positive value suggests that the compound is more soluble in nonpolar, lipophilic environments (like octanol) than in water, indicating a preference for organic solvents over aqueous media.

Based on these structural features and the predicted LogP, we can anticipate the following solubility trends:

-

Water: Low to moderate solubility. The presence of nitrogen atoms allows for some hydrogen bonding with water, but the overall hydrocarbon skeleton is expected to limit its aqueous solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. These solvents can engage in hydrogen bonding with the nitrogen atoms of the quinoxaline core and can also solvate the nonpolar parts of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is likely. These solvents are effective at solvating a wide range of organic molecules.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is predicted, given the significant nonpolar character of the molecule.

The following table summarizes the predicted solubility and provides a template for recording experimental findings.

| Solvent Class | Example Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Aqueous | Water | Low to Moderate | |

| Polar Protic | Ethanol | Good | |

| Methanol | Good | ||

| Polar Aprotic | DMSO | High | |

| Acetonitrile | High | ||

| Nonpolar | Hexane | Moderate | |

| Toluene | Good |

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" is a fundamental principle in chemistry that governs solubility.[5] This means that substances with similar polarities are more likely to be soluble in one another.

-

Polarity and Hydrogen Bonding: The polarity of 2-Methyl-5,6,7,8-tetrahydroquinoxaline is a balance between its polar pyrazine ring and its nonpolar tetrahydro-cyclohexane and methyl components. The nitrogen atoms in the pyrazine ring are electronegative and can act as hydrogen bond acceptors, which promotes solubility in polar protic solvents like water and alcohols.

-

Effect of Substituents: The saturated cyclohexane ring and the methyl group are nonpolar and increase the lipophilicity of the molecule, which is expected to enhance its solubility in nonpolar organic solvents.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is essential. The two most common methods for determining the solubility of a compound are the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound.[6][7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

-

Preparation: Add an excess amount of solid 2-Methyl-5,6,7,8-tetrahydroquinoxaline to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. Filtration through a low-binding filter (e.g., PTFE) may be necessary.

-

Quantification: Determine the concentration of 2-Methyl-5,6,7,8-tetrahydroquinoxaline in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be prepared in the same solvent to ensure accurate quantification.

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Kinetic Solubility Determination by Nephelometry

Kinetic solubility assays are high-throughput methods commonly used in early drug discovery to assess the solubility of compounds from a stock solution (typically in DMSO) into an aqueous buffer.[9] These methods measure the concentration at which a compound precipitates out of solution and are indicative of its behavior in in-vitro assays. Laser nephelometry is a technique that measures the light scattered by suspended particles in a solution to determine turbidity.[10]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Methyl-5,6,7,8-tetrahydroquinoxaline in 100% DMSO.

-

Serial Dilution: In a microplate (e.g., 96- or 384-well), perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). This creates a range of concentrations with a constant, low percentage of DMSO.

-

Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature to allow for precipitation.

-

Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument directs a laser beam through the sample and measures the scattered light.

-

Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility. This is often determined by comparing the scattered light signal to that of positive (soluble) and negative (insoluble) controls.[10]

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Conclusion and Future Directions

While direct experimental data for the solubility of 2-Methyl-5,6,7,8-tetrahydroquinoxaline is currently limited, its chemical structure and computed properties suggest a favorable solubility profile in a range of common organic solvents and limited to moderate solubility in water. For researchers and drug developers, the empirical determination of its solubility is a critical next step. The detailed protocols for the shake-flask and nephelometry methods provided in this guide offer robust and reliable approaches for obtaining this essential data. The insights gained from these measurements will be invaluable for the rational design of formulations, reaction conditions, and biological assays involving this promising quinoxaline derivative.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-5,6,7,8-tetrahydroquinoxaline | C9H12N2 | CID 590596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. enamine.net [enamine.net]

Thermodynamic Stability and Conformational Dynamics of Tetrahydroquinoxaline Derivatives: A Technical Guide for Advanced Therapeutics and Materials

Abstract The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a highly versatile heterocyclic motif. As a Senior Application Scientist, I have observed its critical utility across diverse fields—from acting as a privileged pharmacophore in antiviral and antidiabetic drug design to serving as a high-temperature hydrogen donor in advanced aerospace fuels. This whitepaper provides an in-depth analysis of the thermodynamic stability, conformational dynamics, and self-validating experimental workflows required to synthesize and profile THQ derivatives.

Introduction: The Tetrahydroquinoxaline Scaffold

The THQ structural motif is foundational in modern applied chemistry. In drug development, it serves as a core pharmacophore for Hepatitis B Virus (HBV) capsid assembly modulators[1] and Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes[2]. In materials science, THQ derivatives act as robust hydrogen donors, significantly enhancing the thermal stability of high-energy-density hydrocarbon fuels like exo-tetrahydrodicyclopentadiene (exo-THDCP) under extreme thermal stress[3]. Understanding the thermodynamics governing this scaffold is non-negotiable for optimizing both biological efficacy and chemical shelf-life.

Thermodynamic Profiling: Core Stability and Substituent Effects

2.1 Redox Thermodynamics and Aromaticity

The parent quinoxaline molecule exhibits profound thermodynamic stability driven by aromatic delocalization[4]. Consequently, the electrochemical reduction of quinoxaline to its 1,4-dihydro and 1,2,3,4-tetrahydro derivatives is an endergonic and non-spontaneous process[5]. Thermodynamic parameters derived from cyclic voltammetry reveal large positive Gibbs free energy (

2.2 Conformational Dynamics

Once reduced, the tetrahydropyrazine ring of the THQ scaffold introduces critical conformational flexibility. X-ray crystallographic and CD spectroscopic analyses of fully acetylated THQ derivatives reveal that the ring predominantly adopts a stable boat conformation to minimize 1,3-diaxial steric repulsions, particularly when bulky substituents (e.g., isopropyl groups) are present at the C-2 position[6]. If the steric bulk is reduced, a half-chair conformation may become thermodynamically competitive[6].

2.3 Electronic Tuning via N-Oxidation

The introduction of N-oxide moieties (e.g., quinoxaline-1,4-dioxides) fundamentally alters the standard molar enthalpies of formation and dissociation[7]. Computational and experimental combustion calorimetry studies confirm that electron-withdrawing groups at the 2- or 3-positions stabilize the radical intermediates formed during bioreduction, a mechanism directly correlated with their anti-tumor and antimicrobial efficacies[8].

Caption: Thermodynamic and conformational pathways in the reduction of quinoxaline to THQ.

Experimental Workflows: Self-Validating Protocols

As an Application Scientist, I design protocols that are not merely procedural but self-validating. Every critical step must possess an analytical checkpoint to ensure the integrity of the thermodynamic data or synthetic yield.

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation to Chiral THQs

Objective: Overcome the endergonic barrier of quinoxaline reduction to yield enantiopure THQ derivatives[9]. Causality & Design: Direct hydrogenation of quinoxalines is thermodynamically unfavorable under standard conditions. We utilize an Iridium(III) catalyst paired with a chiral thiourea ligand. The addition of a Brønsted acid (HCl) is critical; it protonates the N4 heteroatom, disrupting the aromaticity and lowering the activation energy for the initial hydride transfer[9],[10].

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox, dissolve[Ir(cod)Cl]₂ (0.5 mol%) and the chiral thiourea ligand (1.0 mol%) in anhydrous dioxane. Stir for 30 minutes.

-

Self-Validation Checkpoint: Perform a rapid in situ ³¹P/¹H NMR scan to confirm quantitative catalyst-ligand complexation.

-

-

Substrate Loading: Add the 2-arylquinoxaline substrate (0.25 mmol).

-

Acidic Disruption: Inject 10 mol% of HCl (in dioxane).

-

Causality: Acid addition is essential in non-polar solvents to break aromaticity, facilitating the rate-limiting hydrogenation step[9].

-

-

Hydrogenation: Transfer the vessel to a high-pressure reactor, purge with H₂, and pressurize to 2 MPa. Heat to 80°C for 15 hours.

-

Self-Validation Checkpoint: Monitor the real-time pressure drop. A plateau indicates reaction completion.

-

-

Isolation & Analysis: Vent the reactor, neutralize with saturated NaHCO₃, extract with ethyl acetate, and concentrate.

-

Self-Validation Checkpoint: Analyze the crude mixture via chiral HPLC against a racemic standard to validate the enantiomeric excess (ee) prior to final crystallization.

-

Protocol B: Electrochemical Profiling of Redox Thermodynamics

Objective: Extract precise thermodynamic parameters (

Step-by-Step Methodology:

-

Cell Preparation: Assemble a three-electrode cell using a polished glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

-

Electrolyte Formulation: Prepare a 1.0 mM solution of the THQ derivative in a pH 7.0 phosphate buffer.

-

Self-Validation Checkpoint: Spike the solution with 0.1 mM Ferrocene methanol as an internal standard to calibrate the reference electrode potential.

-

-

Variable-Temperature Cyclic Voltammetry (CV): Execute CV scans at a fixed scan rate (e.g., 50 mV/s) across a temperature gradient from 298 K to 338 K.

-

Kinetic Validation: Run scans at varying rates (10–500 mV/s) at 298 K.

-

Self-Validation Checkpoint: Plot the anodic peak current (

) against the square root of the scan rate (

-

-

Thermodynamic Extraction: Calculate the formal potential (

) at each temperature. Use the slope of the

Caption: Self-validating workflow for the electrochemical determination of THQ thermodynamics.

Quantitative Data Summaries

To facilitate rapid comparison, the thermodynamic and synthetic parameters are summarized below.

Table 1: Thermodynamic Parameters of Quinoxaline Reduction

| Compound | Process |

Table 2: Ir-Catalyzed Asymmetric Hydrogenation Performance

| Substrate | Solvent System | Additive | Yield (%) | Enantiomeric Excess (ee %) | Ref |

|---|---|---|---|---|---|

| 2-Phenylquinoxaline | Dioxane | HCl | 91 | 93 (R) | [9] |

| 2-Phenylquinoxaline | Ethanol | None | 90 | 87 (S) | [9] |

| 2-Aryl-3-methylquinoxaline | Toluene/Dioxane | HCl | 95 | 94 (Cis) |[10] |

Conclusion

The thermodynamic stability of tetrahydroquinoxaline derivatives is a delicate balance of aromatic disruption, steric conformation, and electronic tuning. By leveraging self-validating experimental protocols—ranging from Ir-catalyzed asymmetric hydrogenation to rigorous electrochemical profiling—researchers can precisely manipulate the THQ scaffold. Whether designing the next generation of HBV capsid modulators or stabilizing advanced aerospace fuels, mastering the thermodynamics of THQ is an indispensable asset in the applied scientist's toolkit.

References

- Source: benchchem.

- Source: rsc.

- Source: nih.

- Source: semanticscholar.

- Source: doi.

- Source: nih.

- Source: mdpi.

- Source: mdpi.

- Source: acs.

- Source: researchgate.

Sources

- 1. Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 5,6,7,8-Tetrahydroquinoxalin-2-ol|RUO [benchchem.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04222K [pubs.rsc.org]

- 10. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 2-Methyl-5,6,7,8-tetrahydroquinoxaline and 2-Methylquinoxaline

An In-depth Technical Guide to the Core Differences Between 2-Methyl-5,6,7,8-tetrahydroquinoxaline and 2-Methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Rings

The quinoxaline scaffold, a heterocyclic framework composed of fused benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are the cornerstone of numerous therapeutic agents, exhibiting a vast spectrum of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4] This guide delves into a comparative analysis of two specific derivatives: the aromatic 2-Methylquinoxaline and its saturated counterpart, 2-Methyl-5,6,7,8-tetrahydroquinoxaline .

The fundamental difference between these two molecules lies in the nature of the pyrazine ring. In 2-Methylquinoxaline, this ring is fully aromatic, creating a planar, electron-delocalized system that profoundly influences its chemical reactivity and biological function. Conversely, in 2-Methyl-5,6,7,8-tetrahydroquinoxaline, the pyrazine ring is hydrogenated, resulting in a saturated, flexible, and aliphatic-like structure. This seemingly subtle structural modification leads to vastly different physicochemical properties, synthetic pathways, and potential applications, which this guide will explore in technical detail.

Part 1: Structural and Physicochemical Disparity

The presence or absence of aromaticity is the central determinant of the distinct character of these two compounds. Aromatic systems, like that in 2-Methylquinoxaline, are characterized by enhanced stability, planarity, and unique reactivity patterns. The hydrogenation of the pyrazine ring to form 2-Methyl-5,6,7,8-tetrahydroquinoxaline breaks this aromaticity, leading to a more flexible, three-dimensional structure with properties more akin to a substituted cyclohexane.

This structural divergence is directly reflected in their physical and chemical properties, as summarized below.

Comparative Physicochemical Properties

| Property | 2-Methylquinoxaline | 2-Methyl-5,6,7,8-tetrahydroquinoxaline |

| Molecular Formula | C₉H₈N₂[5] | C₉H₁₂N₂[6] |

| Molecular Weight | 144.17 g/mol [5] | 148.20 g/mol [6] |

| Appearance | Pale yellow crystalline powder or clear orange to dark red liquid[7][8] | Data not widely available; likely a liquid or low-melting solid |

| Melting Point | ~72-75°C[7] | Data not widely available |

| Boiling Point | 245-247 °C[8] | Data not widely available |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and chloroform[7] | Estimated water solubility: 622.3 mg/L @ 25 °C[9] |

| Density | ~1.118 g/mL at 25 °C[8] | Data not widely available |

Part 2: Divergent Synthetic Methodologies

The synthetic routes to these compounds are fundamentally different, dictated by the final desired structure of the pyrazine ring. 2-Methylquinoxaline is constructed through condensation to form the aromatic ring, while its tetrahydro- counterpart is typically produced via the reduction of an already-formed aromatic system.

Synthesis of 2-Methylquinoxaline

The most established method for synthesizing 2-methylquinoxalines is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, in this case, pyruvaldehyde or a synthetic equivalent.[10] This reaction is robust and widely applicable.

Protocol: Classical Synthesis of 2-Methylquinoxaline

-

Rationale: This protocol relies on the nucleophilic attack of the amine groups of o-phenylenediamine onto the two carbonyl carbons of pyruvaldehyde, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic quinoxaline ring. Heating under reflux provides the necessary activation energy for the reaction to proceed to completion.

-

Methodology:

-

To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add pyruvaldehyde (1.1 mmol, typically as a 40% solution in water) dropwise at room temperature.[10]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 2-Methylquinoxaline.

-

-

Modern Advancements: More recent, environmentally friendly methods utilize catalysts like iridium complexes to synthesize 2-methylquinoxaline derivatives from glycerol and 1,2-phenylenediamines, showcasing excellent atom efficiency.[11]

Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoxaline

This compound is most commonly prepared by the catalytic hydrogenation of 2-methylquinoxaline. This process saturates the pyrazine ring while leaving the benzene ring intact under controlled conditions.

Protocol: Catalytic Hydrogenation to 2-Methyl-5,6,7,8-tetrahydroquinoxaline

-

Rationale: Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for the hydrogenation of aromatic rings. Hydrogen gas is the reducing agent. The reaction is performed under pressure to increase the concentration of hydrogen available at the catalyst surface, thereby facilitating the reduction of the less reactive aromatic pyrazine ring.

-

Methodology:

-

Dissolve 2-Methylquinoxaline (1.0 mmol) in a suitable solvent such as methanol or ethanol (15 mL) in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

-

Seal the vessel and purge it with nitrogen gas to remove air, then purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (balloon pressure is often sufficient, but higher pressures may be used) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-5,6,7,8-tetrahydroquinoxaline, which can be further purified if necessary.

-

Part 3: Reactivity, Biological Activity, and Applications

The structural dichotomy between the two molecules directly translates into distinct reactivity profiles and, consequently, different applications in research and development.

2-Methylquinoxaline: The Aromatic Workhorse

-

Reactivity: The aromatic nature of 2-Methylquinoxaline governs its reactions. The pyrazine ring is electron-deficient, making it less susceptible to electrophilic attack than the fused benzene ring. The methyl group at the C-2 position is activated and can participate in condensation reactions with aldehydes.[12]

-

Biological Activity: This compound is a member of the broader quinoxaline family, which is renowned for its diverse pharmacological effects. Derivatives have demonstrated significant potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][3][13] Quinoxaline 1,4-di-N-oxides, a related class, also show a broad range of biological properties.[14]

-

Applications:

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of more complex drug molecules.[7][11]

-

Agrochemicals and Dyes: Its stable heterocyclic structure is a useful component in the development of various industrial chemicals.[11][15]

-

Flavor and Fragrance: 2-Methylquinoxaline is a known flavoring agent, contributing to coffee, nutty, and roasted aromas in food products.[8][16]

-

2-Methyl-5,6,7,8-tetrahydroquinoxaline: The Saturated Building Block

-

Reactivity: Lacking aromaticity in the pyrazine ring, the nitrogen atoms behave like typical secondary aliphatic amines. They are more basic and nucleophilic than their counterparts in 2-methylquinoxaline, making them available for reactions like alkylation, acylation, and use as ligands in coordination chemistry.

-

Biological Activity: While less studied for its own direct biological effects compared to its aromatic parent, its saturated core is a valuable scaffold in medicinal chemistry. The related 5,6,7,8-tetrahydroquinoline framework is found in compounds with antiproliferative activity.[17] Its primary value lies in its role as a precursor.

-

Applications:

-

Synthetic Intermediate: It is a versatile building block for constructing more complex molecules where a saturated, nitrogen-containing heterocyclic ring is desired.

-

Ligand Synthesis: The amine functionalities can be used to create chiral ligands for asymmetric catalysis, a critical tool in modern synthetic chemistry.

-

Part 4: Comparative Spectroscopic Signatures

The structural differences are readily apparent in standard spectroscopic analyses.

-

¹H NMR Spectroscopy:

-

2-Methylquinoxaline: Will exhibit signals in the aromatic region (δ 7.5-8.8 ppm) for the protons on the quinoxaline ring system. The methyl group protons will appear as a singlet further upfield (around δ 2.7-2.8 ppm).[11][18]

-

2-Methyl-5,6,7,8-tetrahydroquinoxaline: Will lack signals in the downfield aromatic proton region. Instead, it will show complex multiplets in the aliphatic region (typically δ 1.5-3.5 ppm) corresponding to the eight protons on the saturated ring. The methyl group signal will also be shifted.

-

-

¹³C NMR Spectroscopy:

-

2-Methylquinoxaline: Will display multiple signals in the aromatic carbon region (δ 120-160 ppm).

-

2-Methyl-5,6,7,8-tetrahydroquinoxaline: Will have fewer aromatic signals (only from the benzene portion) and additional signals in the aliphatic carbon region (δ 20-60 ppm).

-

Part 5: Safety and Handling

Both compounds should be handled with appropriate laboratory precautions. 2-Methylquinoxaline is a known irritant.

Comparative Hazard Information

| Hazard Statement | 2-Methylquinoxaline | 2-Methyl-5,6,7,8-tetrahydroquinoxaline |

| GHS Classification | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE 3 (Respiratory Irritation)[5][19] | Data not fully established, but similar tetrahydro- compounds are classified as skin/eye irritants.[20] Handle with care as a potentially hazardous substance. |

| H-Codes | H315, H319, H335[19] | Assume similar hazards pending full data. |

| P-Codes (Precautionary) | P261, P280, P302+P352, P305+P351+P338[19] | P264, P280, P302+P352, P305+P351+P338 (for related compounds)[20][21] |

| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear protective gloves, safety glasses, and appropriate clothing.[21][22] | Use in a well-ventilated area. Avoid contact with skin and eyes. Wear standard personal protective equipment.[20][23] |

Conclusion

While sharing a common name, 2-Methylquinoxaline and 2-Methyl-5,6,7,8-tetrahydroquinoxaline are two chemically distinct entities with divergent paths in scientific application. The aromaticity of 2-Methylquinoxaline endows it with inherent stability, a rich profile of biological activity, and utility as a flavor component and versatile synthetic intermediate. In contrast, the saturation of the pyrazine ring in 2-Methyl-5,6,7,8-tetrahydroquinoxaline transforms it into a flexible, aliphatic-like building block, prized for its utility in constructing complex molecular architectures and as a precursor for specialized ligands. Understanding these core differences is paramount for researchers and drug development professionals seeking to harness the full potential of the quinoxaline scaffold in their work.

References

-

Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. (2021). MDPI. Available at: [Link]

-

Biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. Available at: [Link]

-

2-Methylquinoxaline Chemical Properties. Ontosight AI. Available at: [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2018). PMC. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2015). PMC. Available at: [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2024). Bentham Science. Available at: [Link]

-

2-Methylquinoxaline | C9H8N2 | CID 23686. PubChem. Available at: [Link]

-

Synthesis of 2-methylquinoxaline derivatives. ResearchGate. Available at: [Link]

-

2-methyl quinoxaline, 7251-61-8. The Good Scents Company. Available at: [Link]

-

2-Methyl-5,6,7,8-tetrahydroquinoxaline | C9H12N2 | CID 590596. PubChem. Available at: [Link]

-

Quinoxaline, 2-methyl-. NIST WebBook. Available at: [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2020). PMC. Available at: [Link]

-

2-Methyl-5,6,7,8-tetrahydroquinoxaline. NIST WebBook. Available at: [Link]

-

Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. Available at: [Link]

-

Further studies of the reactions of quinoxaline and 2-methylquinoxaline. Purdue University. Available at: [Link]

-

Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. (2025). ChemRxiv. Available at: [Link]

-

Quinoxaline, 2-methyl-. NIST WebBook. Available at: [Link]

-

Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). PMC. Available at: [Link]

-

5,6,7,8-tetrahydro-2-methyl quinoxal, 38917-65-6. The Good Scents Company. Available at: [Link]

-

Synthesis of tetrahydroquinolones. ResearchGate. Available at: [Link]

-

SAFETY DATA SHEET 5,6,7,8-Tetrahydroquinoxaline. Fisher Scientific. Available at: [Link]

-

Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. 2-Methylquinoxaline | C9H8N2 | CID 23686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-5,6,7,8-tetrahydroquinoxaline | C9H12N2 | CID 590596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ontosight.ai [ontosight.ai]

- 8. 2-Methylquinoxaline | 7251-61-8 [chemicalbook.com]

- 9. thegoodscentscompany.com [thegoodscentscompany.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. "Further studies of the reactions of quinoxaline and 2-methylquinoxalin" by Marcus N. Myers [scholarsarchive.byu.edu]

- 13. dadun.unav.edu [dadun.unav.edu]

- 14. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2-methyl quinoxaline, 7251-61-8 [thegoodscentscompany.com]

- 17. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Methylquinoxaline(7251-61-8) 1H NMR spectrum [chemicalbook.com]

- 19. fishersci.ie [fishersci.ie]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. 2-Methylquinoxaline(7251-61-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 23. fishersci.com [fishersci.com]

Navigating the Data Gap: A Technical Guide to the Safety and Toxicology of 2-Methyl-5,6,7,8-tetrahydroquinoxaline

Section 1: Introduction and Scope

For researchers and drug development professionals, understanding the safety and toxicological profile of a chemical entity is a cornerstone of responsible innovation. 2-Methyl-5,6,7,8-tetrahydroquinoxaline, a heterocyclic compound belonging to the quinoxaline family, presents a common challenge in chemical safety assessment: a significant lack of publicly available, empirical toxicological data. Quinoxaline derivatives themselves are of high interest in medicinal chemistry due to a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This inherent bioactivity underscores the importance of a thorough safety evaluation.

This guide provides an in-depth technical framework for approaching the safety and toxicology of 2-Methyl-5,6,7,8-tetrahydroquinoxaline. In the absence of direct studies, this document employs the scientifically recognized principle of toxicological read-across . This approach uses data from a structurally similar and well-characterized substance—the "source" or "analog"—to predict the properties of the data-poor "target" substance.[3][4] Here, we will use the parent compound, 5,6,7,8-tetrahydroquinoxaline, as our primary source analog.

The objective of this guide is not to provide definitive toxicity values, but rather to:

-

Establish an inferred hazard profile based on the best available analog data.

-

Provide detailed protocols for safe handling and emergency response.

-

Analyze the potential toxicological implications of its structure, including metabolic pathways.

-

Propose a modern, tiered workflow for generating empirical data to fill the existing knowledge gaps.

This document is structured to empower researchers to make informed safety decisions, manage risk in the laboratory, and design a logical toxicological evaluation strategy for this and other data-poor compounds.

Section 2: Physicochemical and Structural Identity

A clear identification of the substance is the foundation of any safety assessment. The key identifiers and computed properties for 2-Methyl-5,6,7,8-tetrahydroquinoxaline are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-methyl-5,6,7,8-tetrahydroquinoxaline | PubChem[3] |

| Synonyms | 5,6,7,8-tetrahydro-2-methyl quinoxal | The Good Scents Company[5] |

| CAS Number | 38917-65-6 | PubChem[3] |

| Molecular Formula | C₉H₁₂N₂ | PubChem[3] |

| Molecular Weight | 148.20 g/mol | PubChem[3] |

| Predicted XLogP3-AA | 1.3 | The Good Scents Company[5] |

| Predicted Water Solubility | 622.3 mg/L @ 25 °C | The Good Scents Company[5] |

Section 3: Inferred Hazard Identification and Classification

Direct hazard classification data for 2-Methyl-5,6,7,8-tetrahydroquinoxaline is not available.[5] Therefore, we infer its potential hazards from the Safety Data Sheet (SDS) of its parent compound, 5,6,7,8-tetrahydroquinoxaline (CAS 34413-35-9). The structural difference is a single methyl group on the pyrazine ring. While this can influence metabolism and potency, it is unlikely to fundamentally alter the primary modes of irritation or flammability. The read-across hypothesis is that the core toxicological properties related to irritation will be similar.

Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Inferred from the Safety Data Sheet for 5,6,7,8-Tetrahydroquinoxaline, Fisher Scientific.[6]

Signal Word: Warning

Inferred Hazard Statements:

-

Combustible liquid.[6]

-

Causes skin irritation.[6]

-

Causes serious eye irritation.[6]

-

May cause respiratory irritation.[6]

Section 4: Safe Handling and Exposure Control

Based on the inferred hazards, a cautious approach to handling is mandatory. The following protocols are designed to minimize exposure and mitigate risk during research and development activities.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors or aerosols, use a certified chemical fume hood.

-

Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a full-face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before each use.

-

Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn to prevent skin contact.

-

-

Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required. If engineering controls are not sufficient or for spill cleanup, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.

Handling and Storage

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6] No smoking.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Store locked up and away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Standard Operating Procedure for Handling Inferred Irritants

-

Preparation: 1.1. Confirm functionality of the chemical fume hood, eyewash station, and safety shower. 1.2. Don all required PPE: safety goggles, lab coat, and appropriate chemical-resistant gloves. 1.3. Prepare the work surface within the fume hood by covering it with an absorbent, disposable liner. 1.4. Assemble all necessary equipment (glassware, stir plates, etc.) and reagents.

-

Aliquotting and Use: 2.1. Perform all transfers and manipulations of the compound within the fume hood. 2.2. Keep the container of 2-Methyl-5,6,7,8-tetrahydroquinoxaline closed when not in use. 2.3. Avoid actions that could generate aerosols or vapors, such as rapid stirring or heating in an open container. 2.4. Clean any minor spills immediately with an appropriate absorbent material.

-

Post-Procedure: 3.1. Tightly seal the primary container and return it to its designated storage location. 3.2. Decontaminate all glassware and equipment that came into contact with the compound. 3.3. Dispose of contaminated gloves, liners, and other disposable materials in a designated hazardous waste container. 3.4. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Caption: Workflow for Safe Handling of Chemical Irritants.

Section 5: First Aid Measures

These first aid measures are based on the inferred hazards of skin, eye, and respiratory irritation.[6] Seek medical attention if symptoms persist or if you feel unwell.

-

Inhalation: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

Skin Contact: IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

Eye Contact: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Section 6: Toxicological Profile: A Read-Across Analysis

This section delves into the core toxicological assessment, acknowledging the existing data gaps and using a read-across approach to build a predictive profile.

Available Data on 2-Methyl-5,6,7,8-tetrahydroquinoxaline

A comprehensive literature search reveals that specific toxicological studies (e.g., LD50, genotoxicity, carcinogenicity, reproductive toxicity) for 2-Methyl-5,6,7,8-tetrahydroquinoxaline have not been published in publicly accessible databases. The Good Scents Company database explicitly lists oral, dermal, and inhalation toxicity as "Not determined".[5]

Read-Across from 5,6,7,8-Tetrahydroquinoxaline (Source Analog)

The primary basis for our inferred hazard profile is the parent quinoxaline, which lacks the 2-methyl substitution.

-

Local Toxicity: It is classified as a skin and eye irritant (Category 2) and a respiratory irritant (Category 3).[6] This is a common property of many nitrogen-containing heterocyclic compounds.

-

Systemic Toxicity: No specific target organ toxicity from repeated exposure is listed, but the SDS notes that the toxicological properties have not been fully investigated.[6]

-

GRAS Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 5,6,7,8-tetrahydroquinoxaline and expressed "no safety concern at current levels of intake when used as a flavouring agent".[7] This suggests low oral toxicity at low doses for the parent compound.

Potential Influence of the 2-Methyl Group

The key question in this read-across analysis is how the addition of a methyl group at the C2 position impacts the toxicological profile.

-

Lipophilicity: The methyl group is expected to slightly increase the lipophilicity (as suggested by the predicted XLogP3), which could potentially enhance its absorption across biological membranes.

-

Metabolism: This is the most critical factor. The methyl group provides a new site for metabolism, primarily via cytochrome P450 (CYP) enzymes. Studies on other methylated quinoxalines, such as the food-borne carcinogen MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), show that metabolism can be complex. The methyl group on MeIQx can be oxidized by CYP1A2, a major detoxification pathway.[6] However, other metabolic pathways can lead to bioactivation, forming reactive metabolites.[8] Therefore, the 2-methyl group on our target compound could either be a site for rapid detoxification or, potentially, a site for metabolic activation. Without empirical data, this remains a key uncertainty.

Toxicological Context of the Quinoxaline Class

While our target compound is a simple derivative, the broader quinoxaline class contains compounds with potent and sometimes toxic biological activity. Quinoxaline 1,4-di-N-oxides (QdNOs), used as veterinary antimicrobials, are known to have severe toxic effects, including genotoxicity and carcinogenicity, often related to their metabolism.[9] This does not mean our target compound is genotoxic, but it establishes that the quinoxaline scaffold is not inert and can be associated with significant hazards, warranting further investigation.

Section 7: Proposed Toxicological Evaluation Workflow

For drug development professionals, moving a compound with data gaps forward requires a structured, tiered approach to toxicological testing. Modern strategies prioritize in vitro and in silico methods to reduce animal testing and gain mechanistic insights early in development.[10][11][12]

Experimental Protocol: Tiered Toxicological Testing Strategy

Tier 1: In Silico & In Vitro Screening (Hazard Identification)

-

In Silico Modeling: 1.1. Conduct Quantitative Structure-Activity Relationship (QSAR) modeling for key endpoints: mutagenicity (Ames test), carcinogenicity, skin sensitization, and aquatic toxicity. 1.2. Use multiple validated models (e.g., OECD Toolbox, DEREK Nexus) to increase confidence in the predictions.

-

Genotoxicity Assessment (Core Battery): 2.1. Bacterial Reverse Mutation Assay (Ames Test): Perform an OECD 471 compliant Ames test using various strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation (S9 fraction), to detect point mutations. 2.2. In Vitro Mammalian Cell Micronucleus Test (OECD 487): Use a mammalian cell line (e.g., CHO, V79, L5178Y) to assess for clastogenic and aneugenic potential.

-

Cytotoxicity Assessment: 3.1. Perform a cell viability assay (e.g., MTT, LDH release) using a relevant human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) to determine the concentration range for further testing and establish a baseline for acute toxicity.

Tier 2: In Vitro Mechanistic & Confirmatory Studies

-

Metabolic Stability: 1.1. Incubate the compound with human liver microsomes or hepatocytes to determine the rate of metabolism and identify major metabolites using LC-MS/MS. This directly addresses the uncertainty surrounding the 2-methyl group.

-

Target Organ Toxicity Screening: 2.1. Utilize high-content screening or organ-on-a-chip models (e.g., liver-on-a-chip) to assess for specific toxicities like steatosis, mitochondrial dysfunction, or oxidative stress.[12]

Tier 3: In Vivo Confirmation (If Warranted)

-

Acute Oral Toxicity (OECD 423): If significant in vitro toxicity is observed or if high exposure is anticipated, a limited in vivo study may be required to determine an acute toxic class.

-

Repeat-Dose Toxicity Study (OECD 407): If the compound is a lead candidate for further development, a 28-day repeat-dose oral toxicity study in rodents is typically necessary to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Caption: Proposed Tiered Toxicological Evaluation Workflow.

Section 8: Conclusion

2-Methyl-5,6,7,8-tetrahydroquinoxaline exists in a toxicological data gap, a common scenario for novel or specialized chemical entities. Based on a scientifically justified read-across from its parent compound, it should be handled as a combustible liquid that is a skin, eye, and respiratory irritant. All laboratory activities must be conducted with appropriate engineering controls and personal protective equipment.

The primary uncertainty in its toxicological profile lies in the metabolic fate of the 2-methyl group. While this may offer a route for rapid detoxification, the potential for metabolic activation cannot be ruled out without empirical data. The broader quinoxaline chemical class contains highly bioactive and sometimes toxic members, reinforcing a cautious approach. For any further development, the tiered testing strategy outlined in this guide provides a modern, efficient, and ethically responsible path to definitively characterize the toxicological profile of this compound and ensure its safe use.

Section 9: References

-

Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. (2024). ACS Publications.

-

Read-Across Assessment Framework (RAAF). (n.d.). European Chemicals Agency (ECHA).

-

Guidance on the use of read‐across for chemical safety assessment in food and feed. (2025). EFSA Journal.

-

SAFETY DATA SHEET - 5,6,7,8-Tetrahydroquinoxaline. (2025). Fisher Scientific.

-

Grouping of substances and read-across approach. (n.d.). European Chemicals Agency (ECHA).

-

5,6,7,8-tetrahydro-2-methyl quinoxal, 38917-65-6. (n.d.). The Good Scents Company.

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI.

-

Is In Vitro Toxicology Testing the Future of Safer Drug Development? (2025). MarketsandMarkets.

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing.

-

Atomic-Level Insights into the Adsorption of Methyl-Substituted Quinoxalinones on Fe(110): A Dispersion-Corrected DFT Analysis. (2024). MDPI.

-

Biological activity of quinoxaline derivatives. (n.d.). ResearchGate.

-

Major routes of metabolism of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in the rat. (n.d.). PubMed.

-

Mechanistic read-across comes of age: a comparative appraisal of EFSA 2025 guidance, ECHA's RAAF, and good read-across practice. (n.d.). Frontiers.

-

Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Bentham Science.

-

5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822. (n.d.). PubChem.

-

Interpretation on How to Properly Adopt Read-across Approach during Substance Registration and Matters Need Attention. (2022). CIRS Group.

-

A New Playbook: 5 Ways to Improve Safety & Decision-Making With In Vitro Toxicology. (2026). [Source Not Available].

-

Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024). WuXi AppTec.

-

Advancing predictive toxicology: overcoming hurdles and shaping the future. (2025). RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. echa.europa.eu [echa.europa.eu]

- 4. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in human hepatocytes: 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid is a major detoxification pathway catalyzed by cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Major routes of metabolism of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Is In Vitro Toxicology Testing the Future of Safer Drug Development? [marketsandmarkets.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

2-Methyl-5,6,7,8-tetrahydroquinoxaline as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. 2-Methyl-5,6,7,8-tetrahydroquinoxaline (C₉H₁₂N₂) and its derivatives have emerged as highly versatile heterocyclic building blocks. Characterized by a benzene ring fused to a pyrazine ring where the carbocyclic ring is fully saturated, this scaffold offers unique electronic properties, favorable pharmacokinetics, and a high degree of synthetic tractability.

This technical guide explores the mechanistic utility of the tetrahydroquinoxaline pharmacophore, detailing its target engagement in oncology and neurology, and provides validated synthetic methodologies for drug development professionals.

Mechanistic Pathways & Target Engagement

The structural rigidity and hydrogen-bonding potential of the tetrahydroquinoxaline core allow it to act as a bioisostere for several classical pharmacophores, enabling its use across multiple therapeutic axes.

PARP-1 Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme involved in DNA single-strand break repair. In cancer cells harboring BRCA1/2 mutations (homologous recombination deficiency), PARP-1 inhibition leads to replication fork collapse and cell death—a paradigm known as synthetic lethality.

Recent structural biology efforts have utilized 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline as a bioisosteric replacement for the phthalazinone motif found in the FDA-approved drug Olaparib[1]. The tetrahydroquinoxaline core anchors into the nicotinamide-ribose binding site of PARP-1. The pyrazine nitrogens and functionalized carbonyls engage in a robust hydrogen-bonding network with Gly863 and Ser904 in the catalytic pocket, effectively trapping PARP-1 on damaged DNA.

Mechanism of synthetic lethality via PARP-1 inhibition in BRCA-deficient cells.

Microtubule Destabilization via the Colchicine Binding Site

Beyond DNA repair, the tetrahydroquinoxaline scaffold is highly effective in targeting the cytoskeleton. Tetrahydroquinoxaline sulfonamide derivatives have been engineered as Colchicine Binding Site Inhibitors (CBSIs)[2]. By replacing traditional amide linkages with sulfonamide bioisosteres, researchers have significantly improved the aqueous solubility and metabolic stability of these agents. These compounds inhibit tubulin polymerization, disrupt the mitotic spindle, and arrest the cell cycle at the G2/M phase, overcoming the multidrug resistance typically associated with taxanes.

Kinase and Epac Signaling Inhibition

The fluorinated and methylated derivatives of tetrahydroquinoxaline serve as potent inhibitors of Exchange Protein directly Activated by cAMP (Epac) and various tyrosine kinases (e.g., c-Met, TrkA)[3]. The saturated cyclohexane ring provides a hydrophobic handle that perfectly vectors into the solvent-exposed regions or hydrophobic back-pockets of kinase domains, a critical strategy for next-generation kinase inhibitor selectivity.

Quantitative Structure-Activity Relationship (SAR) Profiling

To illustrate the potency of tetrahydroquinoxaline derivatives, the following table summarizes the in vitro inhibitory concentrations (IC₅₀) of key scaffold derivatives against their respective targets compared to standard clinical agents.

| Compound Class / Derivative | Target / Cell Line | IC₅₀ Value | Mechanism of Action | Reference |

| Olaparib (Standard) | PARP-1 Enzyme | 4.40 nM | PARP-1 Trapping | [1] |

| Compound 8a (Quinoxaline deriv.) | PARP-1 Enzyme | 2.31 nM | PARP-1 Trapping | [1] |

| Compound 5 (Quinoxaline deriv.) | MDA-MB-436 (BRCA1 mut) | 2.57 µM | Synthetic Lethality | [1] |

| Compound I-7 (Sulfonamide deriv.) | HT-29 (Colon Cancer) | 0.12 µM | Tubulin Polymerization Inhibition | [2] |

| AG-1295 Analogue (m10) | Tyrosine Kinase (Whole Organism) | 12.5 µM | Kinase Inhibition / Morphogenetic Dysregulation | [4] |

Experimental Methodologies: Synthesis and Validation

The synthesis of 2-methyl-5,6,7,8-tetrahydroquinoxaline and its functionalized derivatives requires precise control over condensation and reduction environments to prevent aromatization or unwanted decarboxylation[5].

General Synthetic Workflow

General synthetic workflow for functionalized tetrahydroquinoxaline derivatives.

De Novo Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoxaline

This protocol details the cyclocondensation of cyclohexane-1,2-dione with 1,2-diaminopropane.

Rationale & Causality: The reaction is driven by the nucleophilic attack of the primary amines on the highly electrophilic carbonyl carbons. A mild acidic catalyst (e.g., acetic acid) is used to protonate the carbonyl oxygens, increasing their electrophilicity without protonating the nucleophilic amines entirely. Temperature control (reflux at 80°C) is strictly maintained to prevent the thermal degradation of the dione and to drive the elimination of water (aromatization of the pyrazine ring).

Step-by-Step Protocol:

-

Preparation: Dissolve 10.0 mmol of cyclohexane-1,2-dione in 30 mL of anhydrous ethanol in a round-bottom flask equipped with a Dean-Stark trap.

-

Amine Addition: Slowly add 11.0 mmol of 1,2-diaminopropane dropwise at 0°C to control the exothermic Schiff base formation.

-

Catalysis: Add 0.5 mL of glacial acetic acid as a catalyst.

-

Cyclocondensation: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) until the complete disappearance of the dione. Note: The continuous removal of water via the Dean-Stark trap drives the equilibrium toward the fully cyclized, heteroaromatic pyrazine ring.

-

Workup: Cool the mixture to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield 2-methyl-5,6,7,8-tetrahydroquinoxaline as a pale yellow liquid.

Self-Validating Protocol: Sulfonylation for CBSI Generation

To generate the tubulin-inhibiting sulfonamide derivatives[2], the tetrahydroquinoxaline core is reacted with a sulfonyl chloride.

Protocol & Validation:

-

Dissolve 1.0 eq of the tetrahydroquinoxaline derivative in anhydrous dichloromethane (DCM).

-

Add 2.0 eq of Triethylamine (TEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: TEA acts as an acid scavenger for the HCl byproduct, while DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate to accelerate the reaction.

-

Add 1.2 eq of the desired sulfonyl chloride at 0°C, then stir at room temperature for 12 hours.

-

Self-Validation Check: The reaction must be monitored by LC-MS. The protocol is validated internally if the mass spectrum shows the complete disappearance of the parent mass [M+H]⁺ and the appearance of the sulfonated mass[M+SO₂R+H]⁺ with >95% conversion.

Physicochemical Properties and Pharmacokinetics

The 2-methyl-5,6,7,8-tetrahydroquinoxaline scaffold exhibits highly favorable physicochemical properties for oral bioavailability. The saturated cyclohexane ring increases the fraction of sp³ carbons (Fsp³), which is statistically correlated with clinical success due to improved aqueous solubility and reduced off-target toxicity compared to fully flat, aromatic quinoxalines.

Furthermore, in hydroxylated derivatives (e.g., 5,6,7,8-tetrahydroquinoxalin-2-ol), the scaffold exhibits tautomerism. Infrared (IR) spectroscopy confirms that the equilibrium lies heavily in favor of the thermodynamically stable keto tautomer (5,6,7,8-tetrahydroquinoxalin-2(1H)-one), evidenced by a strong C=O stretching vibration at 1650-1680 cm⁻¹[5]. This lactam form provides an excellent hydrogen bond donor-acceptor pair, crucial for binding in tight kinase or PARP-1 enzymatic pockets.

Conclusion

2-Methyl-5,6,7,8-tetrahydroquinoxaline is far more than a simple heterocyclic building block. Its unique blend of a planar, hydrogen-bonding pyrazine face and a saturated, sterically tunable cyclohexane face makes it a privileged scaffold. Whether utilized as a bioisostere for phthalazinones in PARP-1 inhibitors, a core for Colchicine Binding Site Inhibitors, or a vector for kinase selectivity, this scaffold continues to drive innovation in targeted therapeutics.

References

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies Source: MDPI (Molecules) URL:[Link]

-

Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors Source: PubMed Central (PMC) / RSC Advances URL:[Link]

-

Tetrahydroquinoxalines induce a lethal evisceration phenotype in Haemonchus contortus in vitro Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies [mdpi.com]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline|CAS 912284-83-4 [benchchem.com]

- 4. Tetrahydroquinoxalines induce a lethal evisceration phenotype in Haemonchus contortus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6,7,8-Tetrahydroquinoxalin-2-ol|RUO [benchchem.com]

Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoxaline via Catalytic Hydrogenation: An Application Note and Protocol

Abstract

This comprehensive guide details a robust and efficient protocol for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoxaline through the catalytic hydrogenation of 2-methylquinoxaline. This application note is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles. The significance of the target molecule as a privileged scaffold in medicinal chemistry is highlighted, alongside a thorough examination of catalyst selection, reaction optimization, and safety considerations.[1][2]

Introduction: The Significance of a Privileged Scaffold

2-Methyl-5,6,7,8-tetrahydroquinoxaline and its derivatives represent a class of saturated N-heterocycles that are of significant interest in medicinal chemistry and drug discovery.[1][2] The tetrahydroquinoxaline core is a key structural motif found in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties. The introduction of a methyl group at the 2-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

The synthesis of these compounds is a critical step in the development of novel therapeutics. Among the various synthetic strategies, catalytic hydrogenation of the corresponding aromatic precursor, 2-methylquinoxaline, stands out as a highly efficient and atom-economical method. This approach offers a direct route to the desired saturated heterocycle, often with high yields and selectivity. This guide will focus on a well-established and reproducible catalytic hydrogenation protocol, providing the necessary details for its successful implementation in a laboratory setting.

Reaction Overview and Mechanism

The core transformation involves the reduction of the two C=N double bonds within the pyrazine ring of 2-methylquinoxaline to yield 2-Methyl-5,6,7,8-tetrahydroquinoxaline. This is achieved through the addition of hydrogen gas (H₂) across these bonds, a process facilitated by a heterogeneous or homogeneous transition metal catalyst.

Reaction Scheme:

The mechanism of catalytic hydrogenation is a well-studied process that generally involves the following key steps:

-

Adsorption of Reactants: Both the hydrogen gas and the 2-methylquinoxaline substrate adsorb onto the surface of the catalyst.

-

Activation of Hydrogen: The catalyst facilitates the cleavage of the H-H bond, forming reactive metal-hydride species.

-

Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the adsorbed 2-methylquinoxaline, leading to the stepwise reduction of the C=N bonds.

-

Desorption of Product: Once the hydrogenation is complete, the 2-Methyl-5,6,7,8-tetrahydroquinoxaline product desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

The choice of catalyst is paramount and can significantly influence the reaction's efficiency, selectivity, and required conditions. While various transition metals can catalyze this transformation, palladium-on-carbon (Pd/C) is a widely used and effective heterogeneous catalyst for the hydrogenation of N-heterocycles.[3] Homogeneous catalysts, such as those based on iridium or rhodium, have also been shown to be highly effective, often offering higher enantioselectivity in asymmetric hydrogenations.[4][5][6]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoxaline via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Materials and Equipment

Reagents:

| Reagent | Grade | Supplier | CAS Number |

| 2-Methylquinoxaline | ≥98% | Sigma-Aldrich | 7251-61-8 |

| Palladium on Carbon (10 wt. %) | - | Sigma-Aldrich | 7440-05-3 |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | 67-56-1 |

| Hydrogen Gas (H₂) | High Purity | Airgas | 1333-74-0 |

| Nitrogen Gas (N₂) | High Purity | Airgas | 7727-37-9 |

| Celite® 545 | - | Sigma-Aldrich | 68855-54-9 |

Equipment:

-

High-pressure hydrogenation reactor (e.g., Parr shaker apparatus)

-

Schlenk flask or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Büchner funnel and filter flask

-

Rotary evaporator

-

NMR spectrometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Safety Precautions

Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst. Strict adherence to safety protocols is essential.

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[7] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[8][9][10] The system must be thoroughly purged with an inert gas (e.g., nitrogen) before introducing hydrogen and after the reaction is complete.[8][9]

-

Palladium on Carbon (Pd/C): Dry Pd/C can be pyrophoric and may ignite upon exposure to air, especially when saturated with hydrogen.[7][11] It should be handled as a slurry in a solvent and never allowed to dry completely on the filter paper.[7]

-

Pressure: The hydrogenation reactor must be rated for the intended pressure and temperature.[8] Always perform a leak test with an inert gas before introducing hydrogen.[8] Never exceed the maximum pressure rating of the vessel.[8]

Reaction Setup and Procedure

Step-by-Step Protocol:

-

Reactor Preparation: In a suitable high-pressure reactor vessel, dissolve 2-methylquinoxaline (1.0 g, 6.94 mmol) in anhydrous methanol (20 mL).

-

Catalyst Addition: Carefully add 10% palladium on carbon (100 mg, 10 wt. % of the substrate) to the reaction mixture. It is recommended to add the catalyst as a slurry in a small amount of the reaction solvent to minimize the risk of ignition.

-

Sealing and Purging: Securely seal the reactor. Purge the system with nitrogen gas three times to remove all oxygen.[8][9]

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar or 72.5 psi). Begin stirring and, if necessary, heat the reaction to the desired temperature (e.g., 50 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases. The reaction time can vary depending on the specific conditions and scale.

-

Work-up:

-

Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

-

Carefully vent the excess hydrogen gas in a safe manner.

-

Purge the reactor with nitrogen gas three times to remove any residual hydrogen.[8][9]

-

Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake should not be allowed to dry completely. [7] It should be immediately quenched with water and disposed of in a designated waste container.[7]

-

Rinse the reactor and the filter cake with a small amount of methanol to ensure complete transfer of the product.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 2-Methyl-5,6,7,8-tetrahydroquinoxaline.

-

Purification and Characterization

The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary. The purity and identity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and GC-MS.

Expected Results:

| Parameter | Expected Value |

| Yield | >90% |

| Purity (by GC-MS) | >95% |

| ¹H NMR | Consistent with the structure of 2-Methyl-5,6,7,8-tetrahydroquinoxaline |

| ¹³C NMR | Consistent with the structure of 2-Methyl-5,6,7,8-tetrahydroquinoxaline |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction | Inactive catalyst | Use fresh catalyst. Ensure proper handling to avoid deactivation. |

| Insufficient hydrogen pressure | Increase the hydrogen pressure within the safe limits of the reactor. | |

| Low reaction temperature | Increase the reaction temperature. | |

| Low yield | Loss of product during work-up | Ensure complete transfer of the product during filtration. Use minimal solvent for rinsing. |

| Catalyst poisoning | Ensure the starting material and solvent are of high purity. | |

| Difficulty in filtering the catalyst | Fine catalyst particles | Use a thicker pad of Celite® or a membrane filter. |

Conclusion